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molecular formula C10H9FN2O B8707717 1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanone

1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanone

Cat. No. B8707717
M. Wt: 192.19 g/mol
InChI Key: NWNQBRSFSVRIND-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08637537B2

Procedure details

A solution of 4-(1-ethoxyvinyl)-6-fluoro-1-methyl-1H-indazole (1.24 g, 5.62 mmol) in THF (10 mL) and aqueous HCl (2.0 N, 10 mL) was stirred at RT for 2 h then poured into water (200 mL) and extracted with EtOAc (2×50 mL). The combined extracts were washed with an aqueous NH4OH (30 mL) and brine (50 mL), dried (MgSO4), filtered, and evaporated in vacuo to afford 1-(6-fluoro-1-methyl-1H-indazol-4-yl)ethanone as a white solid (600 mg, 55%). MS (ESI): m/z=193.2 [M+1]+.
Name
4-(1-ethoxyvinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
1.24 g
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
C([O:3][C:4]([C:6]1[CH:14]=[C:13]([F:15])[CH:12]=[C:11]2[C:7]=1[CH:8]=[N:9][N:10]2[CH3:16])=[CH2:5])C.O>C1COCC1.Cl>[F:15][C:13]1[CH:12]=[C:11]2[C:7]([CH:8]=[N:9][N:10]2[CH3:16])=[C:6]([C:4](=[O:3])[CH3:5])[CH:14]=1

Inputs

Step One
Name
4-(1-ethoxyvinyl)-6-fluoro-1-methyl-1H-indazole
Quantity
1.24 g
Type
reactant
Smiles
C(C)OC(=C)C1=C2C=NN(C2=CC(=C1)F)C
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
10 mL
Type
solvent
Smiles
Cl
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

EXTRACTION
Type
EXTRACTION
Details
extracted with EtOAc (2×50 mL)
WASH
Type
WASH
Details
The combined extracts were washed with an aqueous NH4OH (30 mL) and brine (50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (MgSO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Name
Type
product
Smiles
FC1=CC(=C2C=NN(C2=C1)C)C(C)=O
Measurements
Type Value Analysis
AMOUNT: MASS 600 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 55.6%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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